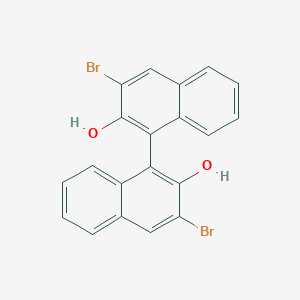

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBEAXHUYEXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347530 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-43-8, 119707-74-3 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Elegance of a Chiral Catalyst

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

This compound, a derivative of 1,1'-bi-2-naphthol (BINOL), stands as a cornerstone molecule in the field of asymmetric synthesis.[1] Its significance is not merely due to its composition, but to its unique three-dimensional structure. The defining characteristic of this molecule is its axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthol rings.[1] This hindered rotation creates two stable, non-superimposable mirror-image isomers known as enantiomers. This guide focuses on the (S)-enantiomer, a versatile building block and ligand whose physical properties are critical to its function in catalysis and materials science.[2] The strategic placement of bromine atoms at the 3 and 3' positions not only enhances steric bulk, further restricting rotation, but also modulates the electronic properties, profoundly influencing its reactivity and catalytic prowess.[1] Understanding the fundamental physical properties of this compound is paramount for its effective application, from designing enantioselective reactions to developing novel chiral materials.

Core Physicochemical Characteristics

A quantitative overview of the fundamental physical properties of this compound provides a foundational dataset for any researcher working with this compound. These values are critical for identification, purity assessment, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [1][3] |

| Molecular Weight | 444.12 g/mol | [1][3][4] |

| CAS Number | 119707-74-3 | [1][3][4] |

| Appearance | White to light yellow or brown powder/crystal | [1][3] |

| Melting Point | 256-260 °C | [1][2] |

| Specific Optical Rotation | [α]²⁰/D = -90° (c=1, in Methanol) | [1][2] |

Melting Point: A Criterion for Purity

The melting point is one of the most fundamental and accessible physical properties used to characterize a solid organic compound. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C). The reported range of 256-260 °C for this compound is indicative of its high thermal stability.[1] Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5] Therefore, accurate determination of the melting point serves as a crucial, initial validation of a sample's purity.

Experimental Protocol: Melting Point Determination

This protocol outlines the procedure using a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[6]

-

Take a capillary tube and tap the open end into the sample powder. A small amount of solid (1-2 mm in height) should enter the tube.[7]

-

Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[6][7] A densely packed sample ensures uniform heat transfer.

-

-

Instrument Setup & Measurement:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): For an unknown or unverified sample, first perform a rapid determination by setting a high heating ramp rate (e.g., 10-20 °C/min) to find an approximate melting range.[5][6] This saves time during the precise measurement.

-

Precise Determination: Set the starting temperature to approximately 10-15 °C below the expected melting point.

-

Set a slow ramp rate of 1-2 °C per minute.[6] A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts completely.

-

The recorded values constitute the melting point range. For a pure sample, this range should be narrow and fall within the literature value of 256-260 °C.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Optical Rotation: The Signature of Chirality

Optical activity—the ability of a chiral compound to rotate the plane of polarized light—is the defining physical property of enantiomers.[8] this compound is levorotatory, designated by the (-) sign, meaning it rotates the plane of polarized light counterclockwise.[8] The magnitude of this rotation is quantified as the specific rotation, [α].

The specific rotation is a standardized value calculated from the observed rotation using Biot's Law:

[α]Tλ = α / (l * c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.[9]

-

l is the path length of the polarimeter cell in decimeters (dm).[9]

-

c is the concentration of the sample in g/mL.[9]

For this compound, the specific rotation is -90° when measured at 20°C using the sodium D-line (589.3 nm), with a concentration of 1 g per 100 mL (c=1) in methanol.[1][2] This value is a unique physical constant for the S-enantiomer under these specific conditions and is essential for confirming its absolute configuration and determining its enantiomeric purity.

Experimental Protocol: Polarimetry

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., HPLC-grade methanol) using a volumetric flask to achieve the desired concentration (e.g., 1 g/100 mL). Ensure the solid is completely dissolved.

-

-

Instrument Calibration (Blank Measurement):

-

Fill the cell with the pure solvent (methanol). Ensure no air bubbles are trapped in the light path.[10][11]

-

Place the cell in the polarimeter and take a blank reading. This "zero" reading accounts for any rotation caused by the solvent or the cell itself and must be subtracted from the sample reading.[8]

-

Sample Measurement:

-

Empty the cell, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution, again ensuring no air bubbles are present.[12]

-

Place the cell back into the polarimeter.

-

Observe the rotation. For modern digital polarimeters, the instrument will directly display the observed rotation (α).

-

Take several readings and average them to ensure precision.[8]

-

-

Calculation:

-

Subtract the blank reading from the average sample reading to get the corrected observed rotation.

-

Use Biot's Law to calculate the specific rotation [α].

-

Compare the calculated value to the literature value to confirm the sample's identity and enantiomeric purity.

-

Principle of Polarimetry

Caption: The operational principle of a polarimeter.

Crystal Structure and Absolute Configuration

While polarimetry confirms the optical activity of a sample, single-crystal X-ray diffraction is the definitive, unambiguous method for determining the absolute configuration of a chiral molecule.[13][14] This technique provides a precise three-dimensional map of the atoms in the crystal lattice.

For this compound, X-ray crystallography would confirm:

-

The (S)-configuration of the axial chirality.

-

The dihedral angle between the two naphthalene rings, which is a direct measure of the twist around the C1-C1' bond.

-

Precise bond lengths and angles , revealing any structural strain.

-

The intermolecular interactions in the solid state, such as hydrogen bonding between the hydroxyl groups, which dictate the crystal packing.

The presence of heavy bromine atoms in the structure is advantageous for X-ray crystallography. Heavier atoms scatter X-rays more strongly, which can make it easier to solve the crystal structure and, crucially, to determine the absolute configuration through the anomalous dispersion effect.[15]

High-Level Workflow: Single-Crystal X-ray Diffraction

Caption: High-level workflow for structure determination.

References

- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | TCI AMERICA [tcichemicals.com]

- 4. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. digicollections.net [digicollections.net]

- 9. cdn.pasco.com [cdn.pasco.com]

- 10. satish0402.weebly.com [satish0402.weebly.com]

- 11. brcmcet.edu.in [brcmcet.edu.in]

- 12. youtube.com [youtube.com]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

An In-depth Technical Guide to the Synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

This guide provides a comprehensive overview of the synthesis of this compound, a pivotal chiral ligand and intermediate in asymmetric catalysis. The content is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, empowering researchers in their synthetic endeavors.

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality arising from restricted rotation around the C1-C1' bond.[1][2][3] This structural feature makes its enantiomers, (R)- and (S)-BINOL, exceptional chiral ligands and catalysts for a vast array of stereoselective transformations.[4][5]

The strategic modification of the BINOL scaffold at its 3 and 3' positions with bromine atoms yields this compound. This derivatization is not merely an academic exercise; the bromine atoms introduce significant steric bulk and alter the electronic properties of the parent molecule.[6][7] These modifications are crucial for fine-tuning the ligand's performance in various catalytic applications, including enantioselective hetero-Diels-Alder reactions and the synthesis of complex chiral molecules.[8] Furthermore, the bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions, enabling the creation of a diverse library of chiral ligands and materials.[6]

Synthetic Strategy: Navigating the Challenges of Regioselectivity

The direct electrophilic bromination of the BINOL core presents a significant regioselectivity challenge. The electron-rich naphthalene rings are susceptible to electrophilic attack at multiple positions, primarily the 3, 5, and 6 positions.[1][2] The inherent electronic properties of the BINOL scaffold favor bromination at the 6,6'-positions.[1][2] Therefore, a direct and selective synthesis of the 3,3'-dibromo derivative requires a strategic approach.

The most reliable and widely adopted strategy involves a protection-bromination-deprotection sequence. This method leverages protecting groups on the hydroxyl functionalities to direct the bromination to the desired 3,3'-positions. A common and effective protecting group for this purpose is the methoxymethyl (MOM) ether.

Experimental Protocol: A Validated Step-by-Step Synthesis

This section details a robust and reproducible protocol for the synthesis of this compound, commencing from commercially available (S)-(-)-1,1'-bi-2-naphthol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| (S)-(-)-1,1'-Bi-2-naphthol | C₂₀H₁₄O₂ | 286.32 | >99% | Sigma-Aldrich |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | Reagent Grade | Acros Organics |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99% | TCI |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | >99% | Alfa Aesar |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | EMD Millipore |

| Hydrochloric acid (HCl) | HCl | 36.46 | 37% aqueous solution | VWR |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | J.T. Baker |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | BDH |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Macron |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Pharmco |

Step 1: Protection of the Hydroxyl Groups

The initial step involves the protection of the hydroxyl groups of (S)-BINOL as their methoxymethyl (MOM) ethers. This prevents their interference in the subsequent lithiation and bromination steps.

Procedure:

-

To a solution of (S)-(-)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 2.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl as a white solid.

Step 2: Directed ortho-Lithiation and Bromination

With the hydroxyl groups protected, the molecule is now primed for selective bromination at the 3 and 3' positions via a directed ortho-lithiation-bromination sequence.

Procedure:

-

Dissolve the MOM-protected (S)-BINOL (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise. A color change is typically observed, indicating the formation of the dianion.

-

Stir the mixture at -78 °C for 2 hours.

-

Add a solution of 1,2-dibromoethane (2.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (S)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the MOM protecting groups to unveil the target molecule, this compound.

Procedure:

-

Dissolve the dibrominated, MOM-protected intermediate (1.0 eq) in a mixture of THF and 6 M aqueous hydrochloric acid (HCl) (typically a 4:1 v/v ratio).

-

Heat the mixture to reflux (approximately 60-70 °C) and stir for 4-6 hours.

-

Monitor the deprotection by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography to afford this compound as a white to off-white solid.

Mechanistic Insights: Understanding the Selectivity

The key to this synthetic strategy lies in the directed ortho-lithiation. The oxygen atoms of the MOM protecting groups chelate to the lithium cation of n-BuLi, directing the deprotonation to the adjacent ortho positions (C3 and C3'). This chelation-assisted deprotonation is highly regioselective and is a powerful tool in aromatic functionalization.

The subsequent reaction with 1,2-dibromoethane serves as an electrophilic bromine source. The lithiated species acts as a potent nucleophile, displacing a bromide ion from 1,2-dibromoethane to form the C-Br bond.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Results |

| Melting Point | 256-260 °C |

| ¹H NMR | Characteristic aromatic proton signals. The absence of a signal corresponding to the H3/H3' protons of the starting BINOL is a key indicator of successful bromination. The hydroxyl protons will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the brominated aromatic carbons (C3/C3') will be observed. |

| Specific Rotation | A negative specific rotation value ([α]D) in a suitable solvent (e.g., THF or CHCl₃) confirms the retention of the (S)-configuration. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₂₀H₁₂Br₂O₂ (444.12 g/mol ) should be observed, along with the characteristic isotopic pattern for two bromine atoms. |

Visualizing the Process: Workflow and Mechanism

To further clarify the synthetic process, the following diagrams illustrate the overall workflow and the key mechanistic step.

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of directed ortho-lithiation of MOM-protected (S)-BINOL.

Conclusion: A Gateway to Advanced Asymmetric Catalysis

The synthesis of this compound, while requiring a multi-step approach, is a highly reliable and scalable process. The strategic use of protecting groups to overcome the inherent regioselectivity of the BINOL scaffold is a testament to the elegance and power of modern synthetic organic chemistry. The resulting molecule is not only a valuable chiral ligand in its own right but also a versatile platform for the development of a new generation of catalysts with tailored steric and electronic properties. This guide provides the necessary framework for researchers to confidently synthesize this important molecule and unlock its potential in their own research endeavors.

References

-

Pu, L. (2004). The study of 3,3'-disubstituted binaphthyls in asymmetric catalysis. Chemical Reviews, 104(1), 311-332. [Link]

-

Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL ligands in asymmetric catalysis. Chemical Reviews, 103(8), 3155-3211. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Retrieved from [Link]

-

ACS Publications. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Retrieved from [Link]

-

ACS Publications. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (2022). BINOL as a chiral element in mechanically interlocked molecules. Retrieved from [Link]

-

Arkivoc. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Retrieved from [Link]

-

UCHEM. (n.d.). Resolution of BINOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Organic Syntheses. (2013). Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+) -. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BINOL as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. This compound | 119707-74-3 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

Introduction: The Privileged Role of Axially Chiral Ligands

An In-depth Technical Guide to (S)-3,3'-Dibromo-BINOL: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

In the landscape of asymmetric catalysis, where the precise control of stereochemistry is paramount for applications ranging from pharmaceuticals to materials science, a select group of molecular frameworks has earned the designation of "privileged ligands." These structures, capable of inducing high levels of enantioselectivity across a broad spectrum of chemical transformations, are the cornerstone of modern synthetic chemistry.[1][2] Among the most distinguished members of this class is 1,1'-bi-2-naphthol (BINOL), an atropisomeric biaryl compound.[3][4]

The efficacy of BINOL and its derivatives stems from their unique C₂-symmetric, axially chiral structure.[5][6] This chirality does not arise from a stereogenic carbon atom but from the hindered rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthol rings.[7][8] This restricted rotation creates a stable, well-defined three-dimensional chiral environment when the ligand coordinates to a metal center.

This guide focuses on a particularly versatile derivative: (S)-3,3'-Dibromo-BINOL . The strategic placement of bromine atoms at the 3 and 3' positions does more than simply add molecular weight; it profoundly influences the ligand's steric and electronic properties.[7] These bromine atoms serve as crucial synthetic handles, allowing for extensive derivatization through cross-coupling reactions, thereby enabling the fine-tuning of the catalyst's environment for specific applications.[7][9] As such, (S)-3,3'-Dibromo-BINOL is not only a potent ligand in its own right but also a critical precursor to a vast library of customized chiral ligands and catalysts.[10]

Part 1: Molecular Structure and Stereochemistry

Core Structure and Nomenclature

(S)-3,3'-Dibromo-BINOL, systematically named (S)-3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol, is characterized by two naphthalene rings joined at their C1 and C1' positions.[11] The key functional groups are the hydroxyl (-OH) groups at the C2 and C2' positions and the bromine (-Br) atoms at the C3 and C3' positions.

Caption: 2D structure of (S)-3,3'-Dibromo-BINOL.

Atropisomerism and Stereochemistry

The defining stereochemical feature of BINOL derivatives is atropisomerism , a type of axial chirality that arises from restricted rotation around a single bond. In (S)-3,3'-Dibromo-BINOL, the steric hindrance between the bulky hydroxyl groups at the C2/C2' positions and the hydrogen atoms at the C8/C8' positions of the opposing naphthyl rings prevents free rotation around the C1-C1' bond. This creates two stable, non-superimposable, mirror-image enantiomers: (R) and (S).[4][7][8]

The (S) configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules for axially chiral systems. When viewing the molecule down the C1-C1' axis, the substituents on the nearer ring are assigned priority over those on the farther ring. The sequence of highest priority substituents on the front and back rings traces a counter-clockwise path for the (S)-enantiomer. The molecule possesses C₂ symmetry, meaning it can be rotated by 180° around an axis passing through the center of the C1-C1' bond to yield an indistinguishable orientation. This symmetry is crucial as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[5][]

Caption: The C₂ symmetry axis of (S)-3,3'-Dibromo-BINOL.

Physicochemical and Spectroscopic Data

The enantiomerically pure compound is a solid at room temperature. Its physical and spectroscopic properties are essential for identification and quality control.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [11] |

| Molar Mass | 444.12 g/mol | [11] |

| Appearance | Solid | [11] |

| Melting Point | 256-260 °C | [11] |

| CAS Number | 119707-74-3 | [11] |

| Specific Rotation ([α]) | Varies with solvent and conditions | [4] |

Note: Specific rotation is a key parameter for confirming enantiomeric purity. For the parent (S)-BINOL, it is -35.5° (c=1 in THF). Values for the dibromo derivative should be determined experimentally under specified conditions.

Part 2: Synthesis and Chemical Reactivity

Synthesis of (S)-3,3'-Dibromo-BINOL

The most direct and common method for synthesizing (S)-3,3'-Dibromo-BINOL is the electrophilic bromination of enantiomerically pure (S)-BINOL. The high regioselectivity of this reaction is directed by the powerful electron-donating effect of the hydroxyl groups, which activate the ortho and para positions. The 3 and 3' positions are sterically accessible and electronically enriched, making them the primary sites for bromination.[13]

The synthesis starts with optically pure (S)-BINOL, which is commercially available or can be obtained through the resolution of racemic BINOL.[4][14]

Caption: Synthetic workflow for (S)-3,3'-Dibromo-BINOL.

Experimental Protocol: Electrophilic Bromination of (S)-BINOL

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: Dissolve enantiomerically pure (S)-BINOL (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to a low temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath to control the reaction's exothermicity and selectivity.

-

Bromination: Slowly add a solution of elemental bromine (Br₂) (at least 2.0 eq) in the same solvent to the cooled BINOL solution dropwise over 30-60 minutes. The reaction progress can be monitored by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield pure (S)-3,3'-Dibromo-BINOL.

Causality: The low temperature is critical to minimize the formation of over-brominated or other regioisomeric byproducts. The ortho-directing hydroxyl groups dominate the regioselectivity, ensuring substitution occurs preferentially at the 3,3'-positions.[13]

Chemical Reactivity and Derivatization

The true synthetic power of (S)-3,3'-Dibromo-BINOL lies in its versatile reactivity, which is centered on two key sites: the hydroxyl groups and the carbon-bromine bonds.

1. Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form binaphthoxides. These anions readily coordinate with a wide range of metal centers (e.g., Zn, Zr, Ti, Al), forming the active chiral catalyst.[15] This coordination is the fundamental step that precedes the catalytic event, creating the chiral pocket where the asymmetric transformation occurs.

2. Substitution of the Bromine Atoms: The C-Br bonds at the 3 and 3' positions are ideal handles for modification via metal-catalyzed cross-coupling reactions .[7] This allows for the introduction of a vast array of substituents, enabling the systematic tuning of the ligand's steric and electronic profile.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple (S)-3,3'-Dibromo-BINOL with various aryl- or vinylboronic acids (or their esters).[7][9] This is a premier method for synthesizing 3,3'-diaryl-BINOL derivatives, which are often superior ligands for many catalytic reactions.

-

Negishi Coupling: This reaction involves coupling with organozinc reagents, providing another powerful route to C-C bond formation.[7]

The ability to introduce bulky or electron-donating/withdrawing groups at the 3,3'-positions allows researchers to create a ligand that is perfectly tailored to a specific substrate and reaction, a concept known as "ligand tuning."[16]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This is a generalized procedure for derivatization.

-

Protection (Optional but Recommended): To prevent interference from the acidic hydroxyl protons, the -OH groups of (S)-3,3'-Dibromo-BINOL are often protected, for example, as methyl ethers (using MeI, K₂CO₃) or MOM ethers.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the protected (S)-3,3'-Dibromo-BINOL derivative (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Heating: Add a suitable degassed solvent system (e.g., toluene/water or dioxane/water). Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for several hours until completion (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Deprotection and Purification: Purify the crude product via column chromatography. If the hydroxyl groups were protected, a subsequent deprotection step is required to yield the final 3,3'-disubstituted BINOL ligand.

Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.

Part 3: Applications in Asymmetric Catalysis

(S)-3,3'-Dibromo-BINOL and its derivatives are workhorses in asymmetric catalysis, acting as chiral ligands or organocatalysts to control the stereochemical outcome of reactions.

As a Direct Catalytic Ligand

When complexed with a metal, the steric bulk of the bromine atoms creates a more defined and constrained chiral pocket around the metal center compared to the parent BINOL. This enhanced steric hindrance can lead to higher enantioselectivities.

Case Study: Enantioselective Hetero-Diels-Alder Reaction A catalyst prepared in situ from diethylzinc (Et₂Zn) and 3,3'-Dibromo-BINOL has proven highly effective for the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes.[15] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones, valuable chiral building blocks, in excellent yields (up to quantitative) and with high enantiomeric excess (up to 98% ee).[15] The study highlighted that the electronic and steric modifications imparted by the bromine atoms were critical for achieving this high level of performance.[15]

As a Precursor to Advanced Ligands

The most significant role of (S)-3,3'-Dibromo-BINOL is as a versatile platform for synthesizing more complex, "second-generation" BINOL ligands. By replacing the bromine atoms via cross-coupling, ligands with tailored properties can be designed.[7][9] These custom ligands have been instrumental in advancing challenging transformations.

-

Synthesis of Axially Chiral Biaryls: Ligands derived from 3,3'-disubstituted BINOLs are used in palladium-catalyzed Suzuki-Miyaura reactions to synthesize other atropisomeric biaryls, which are themselves important structural motifs in pharmaceuticals and materials.[17][18][19] The catalyst's chiral environment controls the orientation of the coupling partners, leading to one atropisomer over the other.

-

Asymmetric Hydrogenation and C-H Activation: Highly modified BINOL-derived phosphine ligands (BINAP derivatives) and phosphoric acids (CPA derivatives) are used in a multitude of other reactions, including asymmetric hydrogenations and C-H functionalization. The ability to tune the 3,3'-positions is key to optimizing these catalysts.[8][20]

As a Chiral Solvating Agent (CSA)

Beyond catalysis, (S)-3,3'-Dibromo-BINOL can be used in nuclear magnetic resonance (NMR) spectroscopy as a chiral solvating agent. When added to a solution containing a racemic mixture of another chiral compound (the analyte), it forms diastereomeric complexes through hydrogen bonding and other non-covalent interactions.[7] Because these diastereomeric complexes have different NMR signatures, the signals for the two enantiomers of the analyte can be resolved and integrated, allowing for a straightforward determination of enantiomeric excess (ee).[7]

Conclusion

(S)-3,3'-Dibromo-BINOL stands as a testament to the power of strategic molecular design in asymmetric catalysis. Its C₂-symmetric, atropisomeric framework provides the fundamental chirality, while the bromine atoms at the 3,3'-positions offer a gateway for profound steric and electronic modulation. This dual character makes it both a potent catalyst component in its own right and, more importantly, an indispensable building block for the synthesis of highly tailored ligands. From facilitating complex cycloadditions to enabling the construction of other axially chiral molecules, (S)-3,3'-Dibromo-BINOL provides researchers and drug development professionals with a robust and adaptable tool for mastering stereochemical control. Its continued application in the synthesis of novel ligands ensures its enduring relevance in the ongoing pursuit of more efficient and selective chemical transformations.

References

-

Andreas Pfaltz and William J. Drury, III. "Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands". PNAS. [Link]

-

ResearchGate. "Chiral Ligands in Asymmetric Synthesis: Design and Applications". ResearchGate. [Link]

-

José E. D. Martins, et al. "Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes". The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Asymmetric Catalysis: The Role of Chiral Ligands". NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

ResearchGate. "Axially chiral biaryl molecules and strategies for biaryl atropisomers...". ResearchGate. [Link]

-

Royal Society of Chemistry. "BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization". Organic & Biomolecular Chemistry. [Link]

-

Journal of the American Chemical Society. "Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls". Journal of the American Chemical Society. [Link]

-

MDPI. "An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand". MDPI. [Link]

-

ResearchGate. "Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions". ResearchGate. [Link]

-

Wiley Online Library. "Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions". Advanced Synthesis & Catalysis. [Link]

-

PubMed Central. "Regioselective Substitution of BINOL". National Institutes of Health. [Link]

-

Organic Chemistry Portal. "3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction". Organic Chemistry Portal. [Link]

-

ACS Publications. "Regioselective Substitution of BINOL". Chemical Reviews. [Link]

-

ACS Publications. "Modified BINOL Ligands in Asymmetric Catalysis". Chemical Reviews. [Link]

-

ARKIVOC. "BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis". ARKIVOC. [Link]

-

PubMed Central. "BINOL as a chiral element in mechanically interlocked molecules". National Institutes of Health. [Link]

-

Organic Syntheses. "Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+)". Organic Syntheses. [Link]

-

ResearchGate. "Molecular structures of (R)-BINOL (left) and (S)-BINOL (right)". ResearchGate. [Link]

-

Wikipedia. "1,1′-Bi-2-naphthol". Wikipedia. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. BINOL as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]

- 13. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to GW4064: A Seminal Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The CAS number provided in the topic, 119707-74-3, corresponds to the chemical compound (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a chiral ligand primarily used in asymmetric synthesis.[1][2][3] However, the detailed requirements of this guide—focusing on signaling pathways, drug development, and pharmacology—strongly align with the well-characterized research compound GW4064 , a potent Farnesoid X Receptor (FXR) agonist. The CAS number for GW4064 is 278779-30-9 .[4][5] This guide will proceed with an in-depth analysis of GW4064 to meet the core scientific intent of the request.

Section 1: Introduction to GW4064

GW4064 is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[6] First identified in 2000, GW4064 emerged as a landmark discovery and a critical chemical tool for elucidating the complex physiological functions of FXR.[5][7] While its limitations, such as poor solubility and a potentially toxic stilbene pharmacophore, have precluded its development as a clinical drug, GW4064 remains an indispensable compound in preclinical research.[4] It has been instrumental in validating FXR as a therapeutic target for a host of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), diabetes, and certain cancers.[5][7][8] This guide provides a detailed overview of its chemical properties, mechanism of action, experimental applications, and its foundational role in the development of next-generation FXR modulators.

Section 2: Physicochemical and Pharmacological Properties

The utility of a chemical tool is defined by its fundamental properties. GW4064 is characterized by high potency but is hampered by challenging solubility, which must be carefully managed in experimental design.

| Property | Value | Source(s) |

| CAS Number | 278779-30-9 | [4][5][6] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [4][5][6] |

| Molecular Weight | 542.8 g/mol | [4][5] |

| Common Name | GW4064 | [4][9][10] |

| Chemical Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid | [5] |

| Appearance | White to brown powder/solid | [1][3] |

| Potency (EC₅₀) | ~15 nM (in vitro, receptor activity assay); 65-90 nM (cell-based assays) | [4][5][11] |

| Selectivity | Displays no significant activity at other nuclear receptors at concentrations up to 1 µM | [5][6] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥24.7 mg/mL or ~100 mM) and DMF (~25 mg/mL) | [4][5][6] |

| Storage | Store at -20°C or +4°C as specified by the supplier | [4][6] |

Section 3: The Central Mechanism of Action: FXR Activation

GW4064 exerts its biological effects by binding to and activating FXR. FXR is a ligand-activated transcription factor predominantly expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[12][13] Its natural ligands are bile acids, particularly chenodeoxycholic acid (CDCA).[7][14]

Upon activation by an agonist like GW4064, FXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR).[14] This FXR/RXR complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[12]

The primary consequences of FXR activation are:

-

Repression of Bile Acid Synthesis: FXR activation strongly suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[14][15] This occurs via two main pathways:

-

Hepatic Pathway: In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the activity of other nuclear receptors (LRH-1 and HNF4α) required for CYP7A1 gene transcription.[14][15]

-

Intestinal Pathway: In the intestine, FXR activation induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in rodents).[15] FGF19 travels to the liver via the portal circulation and binds to its receptor (FGFR4)/β-Klotho complex on hepatocytes, activating a signaling cascade that potently represses CYP7A1 expression.[9][15]

-

-

Stimulation of Bile Acid Transport: FXR enhances the clearance of bile acids from hepatocytes by upregulating the expression of key canalicular transporters, including the Bile Salt Export Pump (BSEP) and the phospholipid transporter MDR2.[10][15]

-

Modulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic transcription factor, and promoting fatty acid oxidation.[14] It also impacts glucose homeostasis, though the mechanisms are complex and context-dependent.[12]

Caption: FXR signaling activated by GW4064 in the liver and intestine.

Section 4: Experimental Protocols & Methodologies

The successful use of GW4064 in research hinges on proper experimental design that accounts for its chemical characteristics.

In Vitro Protocol: FXR Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate FXR in a cellular context.

Objective: To determine the EC₅₀ of GW4064 for human FXR.

Materials:

-

HEK293T or HepG2 cells

-

Expression plasmid for full-length human FXR

-

Expression plasmid for human RXRα

-

Reporter plasmid containing multiple FXREs upstream of a luciferase gene (e.g., pGL4.27[luc2P/FXRE/Hygro])

-

Control reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Lipofectamine 3000 or similar transfection reagent

-

DMEM with 10% charcoal-stripped FBS

-

GW4064 (CAS 278779-30-9)

-

DMSO (ACS grade)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Plasmid Transfection: Co-transfect the cells in each well with the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Preparation: Prepare a 10 mM stock solution of GW4064 in DMSO. Perform serial dilutions in DMSO, followed by a final dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (≤0.1%).

-

Cell Treatment: After 24 hours of transfection, replace the medium with 100 µL of medium containing the various concentrations of GW4064 or vehicle (DMSO) control.

-

Incubation: Incubate the treated cells for an additional 24 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading:

-

Aspirate the medium and wash the cells once with PBS.

-

Lyse the cells using 20 µL of 1X Passive Lysis Buffer.

-

Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer and the dual-luciferase assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the GW4064 concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to calculate the EC₅₀ value.

-

Caption: Workflow for an in vitro FXR reporter gene assay.

In Vivo Application: Mouse Model of Cholestasis

GW4064 has been shown to be hepatoprotective in rodent models of cholestasis.[10]

Objective: To assess the efficacy of GW4064 in a bile duct ligation (BDL) mouse model.

Methodology Outline:

-

Animal Model: Use male C57BL/6 mice.

-

Surgical Procedure: Perform bile duct ligation (BDL) surgery to induce obstructive cholestasis. Sham-operated animals will serve as controls.

-

Dosing Regimen:

-

Compound: GW4064.

-

Vehicle: Typically corn oil or 0.5% methylcellulose/0.1% Tween-80 in water. Due to poor solubility, GW4064 must be properly suspended.

-

Dose & Administration: Administer GW4064 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting one day post-surgery.[10]

-

-

Study Duration: Continue treatment for 5-7 days.

-

Endpoint Analysis:

-

Serum Biochemistry: Collect blood to measure markers of liver injury (ALT, AST), cholestasis (alkaline phosphatase, total bilirubin), and total bile acids.

-

Histopathology: Harvest liver tissue for H&E staining to assess necrosis, inflammation, and bile duct proliferation.

-

Gene Expression Analysis: Use a portion of the liver for qPCR analysis of FXR target genes (e.g., Shp, Bsep) and fibrosis markers (e.g., Col1a1, Acta2).

-

Causality and Insights: In this model, BDL causes a toxic buildup of bile acids in the liver. GW4064 is expected to activate FXR, leading to the increased expression of the BSEP transporter, which helps clear bile acids from hepatocytes, thereby reducing their cytotoxicity.[10] This protective mechanism should be reflected in lower serum markers of liver injury and reduced histological damage compared to vehicle-treated BDL mice.

Section 5: Limitations and Role in Drug Discovery

Despite its potency and selectivity, GW4064 is not a clinical drug candidate for several reasons:

-

Poor Pharmacokinetics: It has limited aqueous solubility and oral bioavailability, requiring formulation for preclinical studies.[4]

-

Potential Toxicity: The stilbene pharmacophore present in its structure is associated with potential toxicity concerns.[4]

-

UV Light Instability: The molecule is unstable when exposed to UV light.[4]

-

Off-Target Activity: Some studies have reported FXR-independent effects, including interactions with other receptors like histamine receptors and estrogen-related receptors (ERRs), which can confound data interpretation.[16]

Nonetheless, the value of GW4064 cannot be overstated. It served as the proof-of-concept tool that confirmed FXR agonism as a viable therapeutic strategy. The insights gained from studies with GW4064, including understanding its binding mode within the FXR ligand-binding pocket, have directly guided the rational design and development of second-generation FXR agonists with improved drug-like properties, such as obeticholic acid (a semi-synthetic bile acid analog) and other non-steroidal agonists currently in clinical trials.[7][17]

Section 6: Conclusion

GW4064 (CAS 278779-30-9) is a foundational chemical probe in the field of nuclear receptor biology. As a potent and selective FXR agonist, it has been pivotal in dissecting the intricate roles of FXR in metabolic homeostasis and disease. While its own therapeutic potential is limited, its widespread use in preclinical research has directly catalyzed the advancement of FXR-targeted therapies for liver and metabolic disorders. For researchers in the field, a thorough understanding of GW4064's properties, mechanism, and experimental nuances is essential for designing robust experiments and accurately interpreting their outcomes.

References

- MDPI. (n.d.).

- APExBIO. (n.d.). GW4064 - Potent Selective FXR Agonist. APExBIO.

- Journal of Clinical Investigation. (n.d.).

- MedchemExpress. (n.d.). GW 4064 | FXR Agonist. MedchemExpress.com.

- Cayman Chemical. (n.d.). GW 4064 (CAS Number: 278779-30-9). Cayman Chemical.

- MDPI. (n.d.). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. MDPI.

- R&D Systems. (n.d.). GW 4064 | LXR-like Receptor Agonists. R&D Systems.

- PubMed Central. (n.d.). Discovery of farnesoid X receptor and its role in bile acid metabolism. PMC.

- Wikipedia. (n.d.). Farnesoid X receptor. Wikipedia.

- Benchchem. (n.d.). This compound | 119707-74-3. Benchchem.

- Fisher Scientific. (n.d.). (S)-3,3'-Dibromo-1,1'-bi-2-naphthol 97.0+%, TCI America™. Fisher Scientific.

- Tocris Bioscience. (n.d.). GW 4064 | LXR-like Receptors. Tocris Bioscience.

- PubMed Central. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. PMC.

- Sigma-Aldrich. (n.d.). (S)-(−)-3,3′-Dibromo-1,1′-bi-2-naphthol. Sigma-Aldrich.

- IGI Global. (2025). Farnesoid x receptor: Significance and symbolism. IGI Global.

- PubMed Central. (n.d.). Recent advances in the development of farnesoid X receptor agonists. PMC.

- Aaronchem. (n.d.).

- Benchchem. (2025). A Comparative Guide to the Efficacy of GW4064 and Other Synthetic FXR Agonists. Benchchem.

- American Society for Pharmacology and Experimental Therapeutics. (n.d.). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. ASPET.

- ChemScene. (n.d.). This compound. ChemScene.

- CymitQuimica. (n.d.). CAS 119707-74-3: this compound. CymitQuimica.

- ResearchGate. (2025). Fragmentation of GW4064 led to a highly potent partial Farnesoid X Receptor agonist with improved drug-like properties.

Sources

- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]

- 2. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. (S)-(-)-3,3′-二溴-1,1′-二-2-萘醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 15. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Atropisomerism in 3,3'-Disubstituted BINOL Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of atropisomerism in 3,3'-disubstituted 1,1'-bi-2-naphthol (BINOL) derivatives, a cornerstone of modern asymmetric catalysis and chiral material science. We will explore the fundamental principles of axial chirality in these systems, the profound influence of substituents at the 3 and 3' positions on their rotational stability and catalytic efficacy, and detailed, field-proven methodologies for their synthesis, resolution, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of these powerful chiral scaffolds.

Introduction: The Phenomenon of Atropisomerism and the Prominence of BINOL

Atropisomerism is a fascinating form of stereoisomerism arising from hindered rotation around a single bond, leading to chiral molecules that do not possess a stereocenter.[1] The rotational barrier must be high enough to allow for the isolation of the individual enantiomers, known as atropisomers.[2] Among the vast landscape of atropisomeric compounds, 1,1'-bi-2-naphthol (BINOL) has emerged as a privileged scaffold in asymmetric synthesis.[3][4] Its C₂-symmetric structure, conformational rigidity, and the tunable nature of its steric and electronic properties through substitution have made it an indispensable tool for the creation of chiral catalysts, ligands, and materials.[3][5]

The chirality of BINOL arises from the restricted rotation about the C1-C1' bond connecting the two naphthalene rings. This restriction is due to the steric hindrance between the hydroxyl groups at the 2 and 2' positions and the hydrogen atoms at the 8 and 8' positions.

The Critical Role of 3,3'-Disubstitution: Tailoring Chirality and Reactivity

While the parent BINOL molecule is a powerful chiral auxiliary in its own right, the introduction of substituents at the 3 and 3' positions offers an unparalleled opportunity to fine-tune its properties for specific applications. These positions are in close proximity to the chiral axis and the catalytically active hydroxyl groups, making them ideal locations to modulate the steric and electronic environment of the molecule.

2.1. Steric Effects: The size and shape of the 3,3'-substituents have a profound impact on the rotational barrier of the C1-C1' bond. Bulky substituents increase steric hindrance, thereby raising the energy barrier to rotation and enhancing the configurational stability of the atropisomers.[6] This is a critical factor in preventing racemization under reaction conditions. Furthermore, the steric bulk of these substituents plays a crucial role in creating a well-defined chiral pocket in catalysts derived from these BINOLs, which is essential for achieving high levels of enantioselectivity in chemical transformations.[7]

2.2. Electronic Effects: The electronic nature of the 3,3'-substituents can influence the acidity of the phenolic protons and the electron density of the naphthalene rings. Electron-withdrawing groups can increase the Brønsted acidity of BINOL-derived phosphoric acids, enhancing their catalytic activity. Conversely, electron-donating groups can modulate the Lewis basicity of the hydroxyl groups, which is important when the BINOL derivative is used as a ligand for a metal catalyst.

The interplay of these steric and electronic effects is what makes 3,3'-disubstituted BINOL derivatives such a versatile and powerful class of chiral molecules. The ability to rationally design and synthesize derivatives with specific properties has led to breakthroughs in a wide range of asymmetric reactions.

Synthesis of 3,3'-Disubstituted BINOL Derivatives: Key Methodologies

The synthesis of enantiomerically pure 3,3'-disubstituted BINOL derivatives is a critical step in their application. Several reliable methods have been developed, with ortho-lithiation and Suzuki cross-coupling being among the most widely used.

3.1. Ortho-Lithiation: A Direct Approach to Functionalization

Directed ortho-lithiation is a powerful strategy for the direct introduction of a wide variety of substituents at the 3 and 3' positions of the BINOL core.[4][8][9][10] This method typically involves the protection of the hydroxyl groups, followed by treatment with a strong organolithium base to effect deprotonation at the ortho positions. The resulting dianion can then be quenched with a suitable electrophile.

Experimental Protocol: Synthesis of a 3,3'-Disubstituted BINOL via Ortho-Lithiation

Step 1: Protection of the Hydroxyl Groups (e.g., Methoxymethyl (MOM) ether)

-

To a solution of (R)-BINOL (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction to 0 °C and add methoxymethyl chloride (MOM-Cl, 2.2 eq) dropwise.

-

Warm the reaction to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the MOM-protected BINOL.

Step 2: Ortho-Lithiation and Electrophilic Quench

-

To a solution of the MOM-protected BINOL (1.0 eq) in anhydrous diethyl ether at room temperature under an argon atmosphere, add n-butyllithium (2.2 eq, solution in hexanes) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Cool the reaction to -78 °C and add the desired electrophile (e.g., an aryl iodide for subsequent Suzuki coupling, or an aldehyde/ketone).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the MOM Ethers

-

Dissolve the crude product from the previous step in a mixture of THF and 6M HCl.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

3.2. Suzuki Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3,3'-diaryl BINOL derivatives.[11][12][13][14] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. For the synthesis of 3,3'-diaryl BINOLs, this typically involves the coupling of a 3,3'-dihalo-BINOL derivative with an arylboronic acid.

Experimental Protocol: Synthesis of a 3,3'-Diaryl BINOL via Suzuki Coupling

Step 1: Synthesis of 3,3'-Dibromo-BINOL

-

Follow the ortho-lithiation protocol described above, using a suitable bromine source (e.g., 1,2-dibromoethane) as the electrophile to obtain the 3,3'-dibromo-BINOL derivative.

Step 2: Suzuki Cross-Coupling

-

To a degassed mixture of the 3,3'-dibromo-BINOL derivative (1.0 eq), the desired arylboronic acid (2.5 eq), and a suitable base (e.g., cesium carbonate, 3.0 eq) in a solvent system such as 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C under an argon atmosphere for 12-24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the 3,3'-diaryl BINOL derivative.

Resolution of Racemic 3,3'-Disubstituted BINOLs: Accessing Enantiopure Compounds

While asymmetric synthesis can directly provide enantiomerically enriched BINOL derivatives, the resolution of racemic mixtures remains a crucial technique for obtaining enantiopure material.[1] The most common method involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution of a Racemic 3,3'-Disubstituted BINOL

Step 1: Formation of Diastereomeric Salts

-

Dissolve the racemic 3,3'-disubstituted BINOL (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a solution of a chiral resolving agent (0.5-1.0 eq of an enantiomerically pure amine such as cinchonidine or a chiral acid like camphorsulfonic acid) in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

Step 2: Liberation of the Enantiopure BINOL

-

Suspend the collected diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic or basic solution (depending on the resolving agent used) to break the salt.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched BINOL derivative.

-

The enantiomeric excess (ee) of the resolved product should be determined by chiral HPLC or NMR spectroscopy.

-

The other enantiomer can often be recovered from the mother liquor by a similar workup procedure.

Characterization and Analysis: Determining Enantiomeric Purity

The determination of the enantiomeric excess of 3,3'-disubstituted BINOL derivatives is paramount. While chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents offers a rapid and convenient alternative.[15][16][17][18]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent in solution. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the two enantiomers. Enantiopure BINOL derivatives themselves can serve as effective CSAs for other classes of chiral molecules.[15][16][17]

Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR

-

In an NMR tube, dissolve a small, accurately weighed amount of the enantiomerically enriched 3,3'-disubstituted BINOL derivative.

-

Add a solution of a suitable chiral solvating agent (e.g., (R)- or (S)-1-phenylethylamine or a commercially available chiral lanthanide shift reagent) in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify a well-resolved signal corresponding to a proton in the BINOL derivative that is split into two distinct signals for the two enantiomers.

-

Integrate the two signals. The enantiomeric excess can be calculated using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Applications in Asymmetric Catalysis: The Power of 3,3'-Disubstitution

The true value of 3,3'-disubstituted BINOL derivatives lies in their broad applicability as ligands and catalysts in a vast array of asymmetric transformations. The carefully chosen substituents create a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivities.

6.1. Chiral Brønsted Acid Catalysis:

3,3'-Disubstituted BINOLs are precursors to a powerful class of chiral Brønsted acids, namely phosphoric acids (CPAs).[19][20][21] These catalysts have proven to be exceptionally effective in a wide range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and reductions. The steric bulk of the 3,3'-substituents is crucial for creating a confined chiral space that effectively shields one face of the substrate, leading to high enantioselectivity.[7]

6.2. Lewis Acid and Transition Metal Catalysis:

The hydroxyl groups of 3,3'-disubstituted BINOLs can coordinate to a variety of metals, forming chiral Lewis acid or transition metal complexes. These complexes have been successfully employed in reactions such as asymmetric allylation, epoxidation, and cyclopropanation.[3][5][22] The 3,3'-substituents play a key role in tuning the reactivity and selectivity of the metal center.

Table 1: Representative Applications of 3,3'-Disubstituted BINOL Derivatives in Asymmetric Catalysis

| 3,3'-Substituent | Catalyst Type | Reaction | Achieved Enantioselectivity (ee) | Reference |

| Phenyl | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Up to 99% | [19] |

| 2,4,6-Triisopropylphenyl (TRIP) | Chiral Phosphoric Acid | Aza-Friedel-Crafts Reaction | Up to 99% | [20] |

| SiPh₃ | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Inversion of enantioselectivity | [7] |

| Anisyl | Ti(OⁱPr)₄/BINOL Complex | Asymmetric Alkyne Addition | 88-99% | [22] |

| Aroyl | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Moderate | [19] |

Conclusion: A Continuously Evolving Field

Atropisomerism in 3,3'-disubstituted BINOL derivatives represents a mature yet continuously evolving field of chemical research. The ability to rationally design and synthesize these chiral scaffolds with tailored steric and electronic properties has had a transformative impact on asymmetric catalysis and the development of new chiral materials. The detailed protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and professionals to explore the vast potential of these remarkable molecules in their own endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

Visualizations

Diagram 1: Atropisomers of 3,3'-Disubstituted BINOL

Caption: The (R) and (S) atropisomers of a 3,3'-disubstituted BINOL.

Diagram 2: General Workflow for Synthesis and Resolution

Caption: A generalized workflow for the synthesis and resolution of 3,3'-disubstituted BINOL derivatives.

References

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26235–26243. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]

-

Chen, Y., Yekta, S., & Yudin, A. K. (2008). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. [Link]

-

Gualandi, A., & Cozzi, P. G. (2020). NMR Chiral solvating agents. ResearchGate. [Link]

-

Hao, X., & Wang, M. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. ARKIVOC, 2015(6), 140–174. [Link]

-

Jadhav, S. D., et al. (2020). Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies. Organic & Biomolecular Chemistry, 18(3), 489-497. [Link]

-

Kumar, A., & Antonchick, A. P. (2014). Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL. ResearchGate. [Link]

-

Sakai, T., Matsuoka, J., Shintai, M., & Mori, Y. (2017). CAr-O Rotamers in 3,3'-Disubstituted BINOL Esters. The Journal of Organic Chemistry, 82(6), 3276–3283. [Link]

-

Ma, Q. Z., Ma, M. S., Tian, H. Y., Ye, X. X., Xiao, H. P., Chen, L. H., et al. (2012). A novel amine receptor based on the binol scaffold functions as a highly effective chiral shift reagent for carboxylic acids. Organic Letters, 14(22), 5813–5815. [Link]

-

Grayson, M. N., & Goodman, J. M. (2016). Goldilocks Catalysts: Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of BINOL-Derived Phosphoric Acid Catalysts. Journal of the American Chemical Society, 138(23), 7430–7437. [Link]

-

Smith, A. B., et al. (2013). ChemInform Abstract: Rapid Synthesis of 3,3′ Bis-arylated BINOL Derivatives Using a C—H Borylation in situ Suzuki—Miyaura Coupling Sequence. ResearchGate. [Link]

-

Pu, L. (2014). Regioselective Substitution of BINOL. PubMed Central. [Link]

-

Pu, L. (2009). Anisyl-substituted BINOL, H(4)BINOL, and H(8)BINOL ligands: asymmetric synthesis of diverse propargylic alcohols and their ring-closing metathesis to chiral cycloalkenes. The Journal of Organic Chemistry, 74(22), 8681–8689. [Link]

-

Volpe, R., Law, H. Y. L., White, J. M., & Flynn, B. L. (2021). Selective Synthesis of C 1 -Symmetric BINOL-phosphates and P-chiral Phosphoramides Using Directed ortho -Lithiation. ResearchGate. [Link]

-